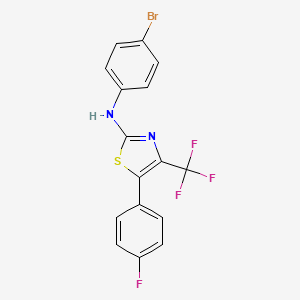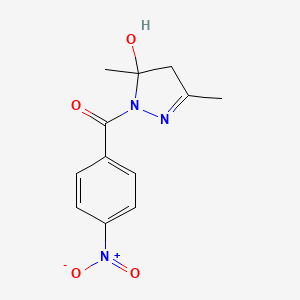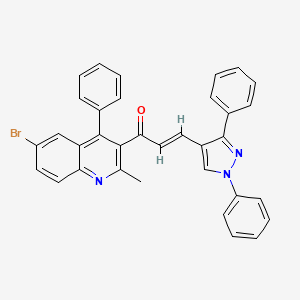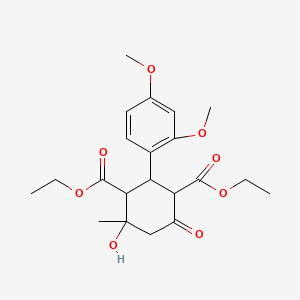![molecular formula C16H12N2O2 B15010463 1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone](/img/structure/B15010463.png)
1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone is an organic compound that belongs to the class of diazenyl derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a phenyl-diazenyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 2-acetylbenzofuran in the presence of a base such as sodium acetate. This step results in the formation of the desired diazenyl derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or sulfonyl chlorides.
Coupling Reactions: The diazenyl group can participate in further coupling reactions with various nucleophiles, leading to the formation of complex structures.
Applications De Recherche Scientifique
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone involves its interaction with various molecular targets. The diazenyl group can undergo bioreductive activation, leading to the generation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in the inhibition of cellular processes, leading to cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone can be compared with other diazenyl derivatives and benzofuran compounds:
Similar Compounds: Examples include 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-propanone and 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-butanone.
Uniqueness: The unique combination of the diazenyl group and benzofuran ring in 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H12N2O2 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-(5-phenyldiazenyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)16-10-12-9-14(7-8-15(12)20-16)18-17-13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
JKNQGSAWBAPDSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C=CC(=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-dichlorophenyl)-5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B15010397.png)
![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)

![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B15010416.png)


![(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15010427.png)


![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)
![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)

